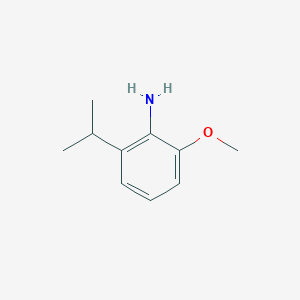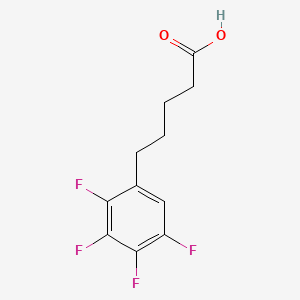
5-(2,3,4,5-Tetrafluorophenyl)pentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3,4,5-Tetrafluorophenyl)pentanoic Acid is a fluorinated organic compound characterized by a pentanoic acid backbone with a 2,3,4,5-tetrafluorophenyl group attached to the fifth carbon atom. This compound is notable for its unique chemical properties due to the presence of fluorine atoms, which can significantly alter its reactivity and physical characteristics.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,3,4,5-tetrafluorophenol as the starting material.
Reaction Steps: The compound can be synthesized through a series of reactions including Friedel-Crafts acylation, where the tetrafluorophenol is reacted with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Purification: The product is then purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow chemistry to ensure consistent quality and yield.
Safety Measures: Due to the reactive nature of fluorinated compounds, stringent safety measures are implemented to handle and dispose of chemicals properly.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the fluorine-substituted benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted phenyl compounds.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a fluorescent probe in biological imaging due to its ability to bind to biomolecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The fluorine atoms enhance its binding affinity and specificity, leading to more effective biological interactions. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
4-(2,3,4,5-Tetrafluorophenyl)butanoic Acid: Similar structure but with a shorter carbon chain.
3-(2,3,4,5-Tetrafluorophenyl)propanoic Acid: Shorter carbon chain and different positioning of the fluorophenyl group.
Uniqueness: 5-(2,3,4,5-Tetrafluorophenyl)pentanoic Acid is unique due to its longer carbon chain, which can influence its physical properties and reactivity compared to its shorter-chain counterparts.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C11H10F4O2 |
|---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
5-(2,3,4,5-tetrafluorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H10F4O2/c12-7-5-6(3-1-2-4-8(16)17)9(13)11(15)10(7)14/h5H,1-4H2,(H,16,17) |
InChI Key |
LDIIJDOSJJDUCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


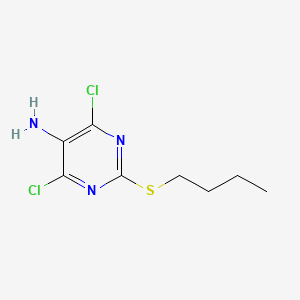
![2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15330770.png)
![2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15330782.png)
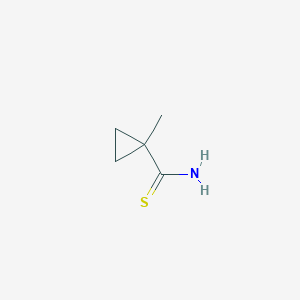

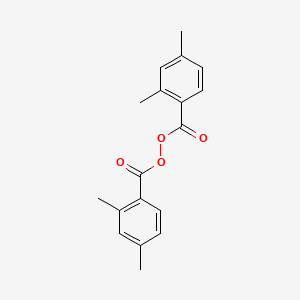

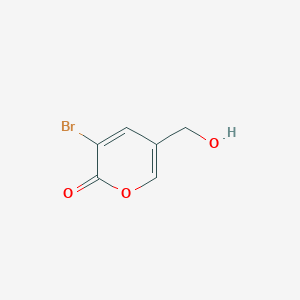
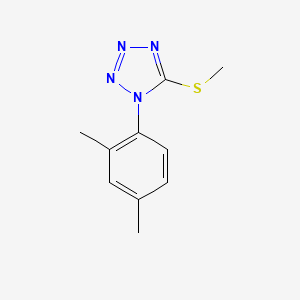
![7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15330794.png)
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B15330796.png)
